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Compound of Interest

Compound Name: 2-Oxocyclopentanecarbonitrile

Cat. No.: B149592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Cyanocyclopentanone (CAS No: 2941-29-9) is a versatile bifunctional molecule incorporating

both a ketone and a nitrile group.[1] This unique structural arrangement makes it a valuable

intermediate and building block in organic synthesis, particularly for the development of novel

pharmaceutical and agrochemical compounds.[1] Its reactivity allows for diverse chemical

transformations, enabling the introduction of the cyano group and the cyclopentanone ring into

more complex molecular architectures.[1] A thorough understanding of its physicochemical

properties is therefore essential for its effective application in chemical synthesis, reaction

optimization, and drug design. This guide provides a comprehensive overview of the core

physicochemical data of 2-cyanocyclopentanone, details common experimental protocols for its

characterization, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Properties
The key physicochemical properties of 2-cyanocyclopentanone are summarized in the table

below. These parameters are critical for predicting its behavior in various solvent systems, its

potential for membrane permeability, and its handling and storage requirements.
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Property Value Source

Molecular Formula C₆H₇NO [1]

Molecular Weight 109.13 g/mol [2][3]

Appearance Colorless liquid [1]

Boiling Point 258.0 °C (at 760 mmHg) [2][3]

Density 1.1 ± 0.1 g/cm³ [2]

Solubility
Insoluble in water; Soluble in

organic solvents
[1]

LogP (Octanol/Water) -0.90 (Calculated) [2]

Topological Polar Surface Area 40.86 Å² [1]

Hydrogen Bond Acceptor

Count
2 [1][4]

Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of

2-cyanocyclopentanone.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent absorption

bands. A strong, sharp peak is expected in the range of 2240-2260 cm⁻¹ corresponding to

the C≡N (nitrile) stretching vibration. Another strong absorption, characteristic of a cyclic

ketone, will appear in the region of 1740-1750 cm⁻¹ due to the C=O (carbonyl) stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region

(typically 1.5-3.0 ppm) corresponding to the seven protons on the cyclopentanone ring.

The proton at the α-carbon bearing the cyano group is expected to be the most downfield-

shifted of the aliphatic protons due to the deshielding effects of both the carbonyl and

cyano groups.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbonyl carbon

will appear significantly downfield (δ > 200 ppm), and the nitrile carbon will be observed in

the 115-125 ppm range. The remaining four signals will correspond to the sp³ hybridized

carbons of the cyclopentane ring.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a

molecular ion (M⁺) peak at an m/z of 109. Key fragmentation patterns would likely involve

the loss of CO (m/z 81) and HCN (m/z 82), which are characteristic of such bifunctional

compounds.

Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-cyanocyclopentanone are

provided below.

Synthesis via Thorpe-Ziegler Condensation
2-Cyanocyclopentanone can be effectively synthesized from adiponitrile through an

intramolecular Thorpe-Ziegler condensation, followed by hydrolysis and decarboxylation of the

resulting enamine intermediate.

Materials:

Adiponitrile

Sodium tert-butoxide (or other suitable strong base)

Toluene (anhydrous)

Hydrochloric acid (aqueous solution)

Diethyl ether

Anhydrous magnesium sulfate

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Separatory funnel
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Procedure:

Reaction Setup: Equip a dry round-bottom flask with a reflux condenser, a dropping funnel,

and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

Base Suspension: Add sodium tert-butoxide to anhydrous toluene in the flask and stir to

create a suspension.

Adiponitrile Addition: Dissolve adiponitrile in anhydrous toluene and add it dropwise to the

stirred base suspension at a controlled temperature.

Cyclization: After the addition is complete, heat the reaction mixture to reflux for several

hours to promote the intramolecular cyclization. The reaction progress can be monitored by

thin-layer chromatography (TLC).

Hydrolysis: Cool the reaction mixture to room temperature and then carefully quench it by

slowly adding aqueous hydrochloric acid. This step hydrolyzes the intermediate enamine to

the target β-ketonitrile.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract

the aqueous layer with diethyl ether (2-3 times) to recover any dissolved product.

Washing and Drying: Combine all organic layers and wash sequentially with water and brine.

Dry the organic phase over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and remove the solvent under reduced pressure using

a rotary evaporator. The crude product can be further purified by vacuum distillation to yield

pure 2-cyanocyclopentanone.

Determination of Octanol-Water Partition Coefficient
(LogP)
The LogP value is a critical measure of a compound's lipophilicity. The shake-flask method is

the classical approach for its experimental determination.

Materials:
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2-Cyanocyclopentanone

n-Octanol (pre-saturated with water)

Distilled water (pre-saturated with n-octanol)

Separatory funnels or centrifuge tubes

UV-Vis Spectrophotometer or HPLC system for concentration analysis

Vortex mixer and centrifuge

Procedure:

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by

vigorously mixing equal volumes of the two solvents and allowing them to separate for at

least 24 hours.

Sample Preparation: Prepare a stock solution of 2-cyanocyclopentanone in the n-octanol-

saturated water phase at a known concentration.

Partitioning: In a separatory funnel or centrifuge tube, combine a precise volume of the

aqueous stock solution with an equal volume of the water-saturated n-octanol.

Equilibration: Seal the container and shake or vortex it for a set period (e.g., 30 minutes) to

allow the solute to partition between the two phases. Afterward, centrifuge the mixture to

ensure complete phase separation.

Concentration Measurement: Carefully separate the two phases. Determine the

concentration of 2-cyanocyclopentanone remaining in the aqueous phase using a suitable

analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

Calculation: The concentration in the octanol phase is determined by mass balance (initial

aqueous concentration minus final aqueous concentration). The partition coefficient (P) is

calculated as P = [Concentration in Octanol] / [Concentration in Aqueous]. The LogP is the

base-10 logarithm of P.
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General Protocol for Spectroscopic Analysis
1. Infrared (IR) Spectroscopy:

Sample Preparation: For a neat liquid sample like 2-cyanocyclopentanone, a spectrum can

be obtained by placing a single drop of the liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Data Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the

spectrum, typically over a range of 4000 to 400 cm⁻¹.

Analysis: Identify characteristic peaks for the nitrile (C≡N) and carbonyl (C=O) functional

groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference

standard like tetramethylsilane (TMS).[5]

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra.

Other experiments like DEPT-135 can be run to aid in assigning carbon signals.[5]

Analysis: Process the spectra to determine chemical shifts, integration (for ¹H), and coupling

patterns to elucidate the molecular structure.[5]

3. Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.[6]

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct

infusion or coupled with a gas chromatography (GC) system. Ionize the molecules (e.g.,

using electron ionization). The mass analyzer separates the resulting ions based on their

mass-to-charge (m/z) ratio.[7]

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain further structural information.[8]
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Mandatory Visualizations
The following diagrams illustrate key workflows related to 2-cyanocyclopentanone.

Reactants & Setup

Reaction & Workup Final ProductAdiponitrile in Toluene

Thorpe-Ziegler
Cyclization (Reflux)

Sodium tert-butoxide
in Toluene

Acidic Hydrolysis
(HCl aq.)

Enamine Intermediate
Extraction & Washing Drying (MgSO4) Vacuum Distillation 2-Cyanocyclopentanone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-cyanocyclopentanone.
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1. Prepare Saturated Phases
(Water & n-Octanol)

2. Dissolve Sample in
Aqueous Phase (C_initial)

3. Mix Aqueous Sample with
Octanol Phase (1:1 ratio)

4. Equilibrate
(Shake/Vortex & Centrifuge)

5. Separate Phases

6. Analyze Aqueous Phase
for Final Concentration (C_final)

7. Calculate P and LogP

P = (C_initial - C_final) / C_final
LogP = log10(P)

Click to download full resolution via product page

Caption: Experimental workflow for LogP determination via the shake-flask method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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